molecular formula C12H18ClNO2 B152843 Meluadrine CAS No. 134865-33-1

Meluadrine

Cat. No.: B152843
CAS No.: 134865-33-1
M. Wt: 243.73 g/mol
InChI Key: LIXBJWRFCNRAPA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Meluadrine can be synthesized through various synthetic routes. One of the methods involves the racemization of this compound tartrate in aqueous solution. The kinetics of racemization were investigated by high-performance liquid chromatography over a pH range of 1.2 to 12 at different temperatures (40, 60, and 80°C). The racemization was followed by measuring both the residual ®-enantiomer and formed (S)-enantiomer of this compound . Industrial production methods typically involve the synthesis of this compound tartrate, which is then purified and processed for various applications .

Chemical Reactions Analysis

Meluadrine undergoes several types of chemical reactions, including racemization, which depends on the dissociation state of the phenolic and amino groups. The racemization rate-pH profile shows a minimum racemization rate constant between pH 4 and 6, with the rate constant increasing rapidly with decreasing pH below pH 3. In the basic region, the racemization rate constant shows a maximum at around pH 9 . Common reagents and conditions used in these reactions include phosphate buffer-methanol mixtures and specific temperature settings . The major products formed from these reactions are the ®-enantiomer and (S)-enantiomer of this compound .

Scientific Research Applications

Meluadrine has a wide range of scientific research applications. It is used in the study of beta-adrenergic receptors and their role in various physiological processes. In chemistry, it is used to investigate the racemization kinetics of beta-adrenergic receptor agonists. In biology and medicine, this compound is used to study its effects on myometrial smooth muscle and its potential as a tocolytic agent . Additionally, it is used in the development of new therapeutic agents targeting beta-2 adrenergic receptors .

Mechanism of Action

Meluadrine exerts its effects by binding to and activating beta-2 adrenergic receptors. This activation leads to the stimulation of adenyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate. The increase in cyclic-3’,5’-adenosine monophosphate levels results in the relaxation of myometrial smooth muscle, thereby inhibiting spontaneous rhythmic contractions of the uterus . The molecular targets involved in this mechanism include beta-2 adrenergic receptors and adenyl cyclase .

Properties

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13/h4-6,11,14-16H,7H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXBJWRFCNRAPA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=C(C=C(C=C1)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048810
Record name Meluadrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134865-33-1
Record name Meluadrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134865331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meluadrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELUADRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYC8314117
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meluadrine
Reactant of Route 2
Meluadrine
Reactant of Route 3
Meluadrine
Reactant of Route 4
Meluadrine
Reactant of Route 5
Meluadrine
Reactant of Route 6
Reactant of Route 6
Meluadrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.